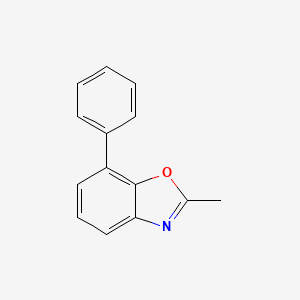![molecular formula C6H12N4O B14442242 11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane CAS No. 77774-46-0](/img/structure/B14442242.png)
11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Oxa-2,3,8,9-tetraazadispiro[404~6~1~5~]undecane is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane typically involves multi-step organic reactions. One common method includes the reaction of substituted 1,2,8,9-tetraazadispiro[4.1.4.3]tetradeca-1,8-dien-6-ones with chlorine, which results in the formation of substituted dispirocyclic compounds . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reaction volumes, ensuring consistent reagent quality, and implementing efficient purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrogen atoms within the structure.
Substitution: Substitution reactions, particularly involving halogens like chlorine, can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine for substitution reactions and various oxidizing or reducing agents depending on the desired transformation. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Medicine: Research into the compound’s potential medicinal properties, such as its ability to interact with specific molecular targets, is ongoing.
Mecanismo De Acción
The mechanism by which 11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they likely include modulation of enzymatic activity and interference with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,8,9-tetraazadispiro[4.1.4.3]tetradeca-1,8-dien-6-ones
- 1,2,8,9-tetraazadispiro[4.1.4.2]trideca-1,8-dien-6-ones
Uniqueness
11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane is unique due to the presence of an oxygen atom within its spirocyclic structure, which distinguishes it from other similar compounds. This oxygen atom can influence the compound’s reactivity and interactions with other molecules, making it a distinct and valuable subject for research .
Propiedades
Número CAS |
77774-46-0 |
|---|---|
Fórmula molecular |
C6H12N4O |
Peso molecular |
156.19 g/mol |
Nombre IUPAC |
11-oxa-2,3,8,9-tetrazadispiro[4.0.46.15]undecane |
InChI |
InChI=1S/C6H12N4O/c1-5(2-8-7-1)6(11-5)3-9-10-4-6/h7-10H,1-4H2 |
Clave InChI |
OHDHKXUZPLNDLH-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CNN1)C3(O2)CNNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


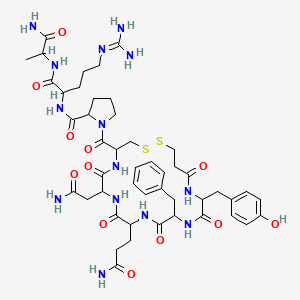
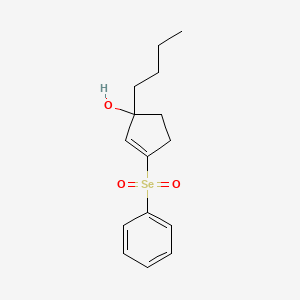
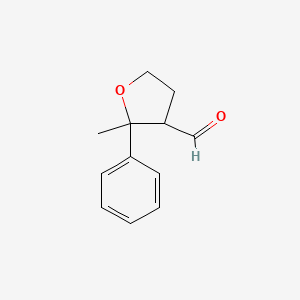

![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)

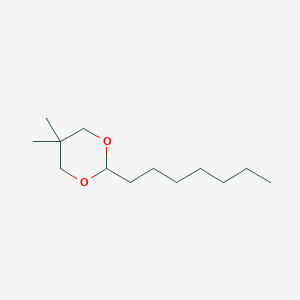
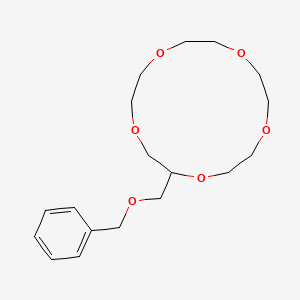
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
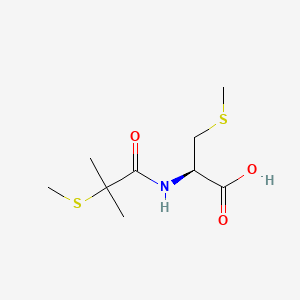
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)
![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)

